Bienvenue dans la boutique en ligne BenchChem!

Salvianolic acid B

Antioxidant Free Radical Scavenging Quality Control

Salvianolic acid B (Sal B; also designated lithospermic acid B) is a water-soluble caffeic acid tetramer and the most abundant (>90% of total salvianolic acids) bioactive polyphenol in Salvia miltiorrhiza (Danshen). With molecular formula C36H30O16 and MW 718.62 Da, it is structurally composed of three danshensu (3,4-dihydroxyphenyllactic acid) units and one caffeic acid unit condensed via ester and benzofuran linkages.

Molecular Formula C36H30O16
Molecular Weight 718.62
CAS No. 115939-25-8; 121521-90-2
Cat. No. B2890328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSalvianolic acid B
CAS115939-25-8; 121521-90-2
Molecular FormulaC36H30O16
Molecular Weight718.62
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O)O)O
InChIInChI=1S/C36H30O16/c37-20-6-1-16(11-24(20)41)13-27(34(45)46)50-29(44)10-5-18-3-9-23(40)33-30(18)31(32(52-33)19-4-8-22(39)26(43)15-19)36(49)51-28(35(47)48)14-17-2-7-21(38)25(42)12-17/h1-12,15,27-28,31-32,37-43H,13-14H2,(H,45,46)(H,47,48)/b10-5+/t27-,28-,31-,32+/m1/s1
InChIKeySNKFFCBZYFGCQN-PDVBOLEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Salvianolic Acid B (CAS 115939-25-8): Procurement-Grade Structural Identity and Pharmacological Baseline


Salvianolic acid B (Sal B; also designated lithospermic acid B) is a water-soluble caffeic acid tetramer and the most abundant (>90% of total salvianolic acids) bioactive polyphenol in Salvia miltiorrhiza (Danshen) [1]. With molecular formula C36H30O16 and MW 718.62 Da, it is structurally composed of three danshensu (3,4-dihydroxyphenyllactic acid) units and one caffeic acid unit condensed via ester and benzofuran linkages [2]. Sal B serves as the official quality marker (Q-marker) for salvianolic acids in pharmacopoeial standards for S. miltiorrhiza-derived preparations, reflecting its dominance in composition and its well-characterized pharmacological profile including antioxidant, anti-inflammatory, anti-fibrotic, and multi-target anticancer activities [3][4].

Why Salvianolic Acid B Cannot Be Interchanged with In-Class Analogs: The Pharmacology-to-Pharmacokinetics Divergence


Despite sharing a common danshensu-caffeic acid biosynthetic origin, individual salvianolic acids diverge markedly in molecular size, ester-bond stability, free radical scavenging stoichiometry, and systemic exposure profiles. Salvianolic acid A (Sal A; MW 494 Da, a trimer) exhibits different DPPH/ABTS EC50 values compared to Sal B (MW 718 Da, tetramer) [1], while rosmarinic acid (RA; MW 360 Da, monomeric ester) shows divergent absolute pulmonary bioavailability (89.6% for RA vs. 50.4% for Sal B) [2]. Danshensu (MW 198 Da, monomeric building block) demonstrates substantially lower antioxidant capacity on a molar basis [3]. Furthermore, under thermal stress (120 °C, 0.2 MPa), Sal B and lithospermic acid follow distinct degradation trajectories with different product profiles [4]. These quantitative divergences in potency, stability, and pharmacokinetics mean that substituting Sal B with any single analog—even a structurally proximal one—alters the experimental outcome, making compound identity critical for reproducible research and formulation development.

Quantitative Differential Evidence for Salvianolic Acid B Against Closest Analogs and Alternatives


Antioxidant Potency: Salvianolic Acid B vs. Salvianolic Acid A — ABTS and DPPH EC50 Head-to-Head

In a direct head-to-head comparison of compounds co-purified from the same S. miltiorrhiza extract, salvianolic acid A (Sal A) and salvianolic acid B (Sal B) were evaluated by both DPPH radical scavenging and ABTS radical cation decolorization assays. By DPPH assay, Sal A showed an EC50 of 1.43 ± 0.09 µg/mL while Sal B showed an EC50 of 1.81 ± 0.01 µg/mL, indicating Sal A is approximately 1.27-fold more potent on a mass-concentration basis [1]. By ABTS assay, Sal A exhibited an EC50 of 1.35 ± 0.00 µg/mL versus Sal B at 1.43 ± 0.01 µg/mL, a narrower ~1.06-fold difference [1]. These values establish that while Sal A has a modest numerical edge in these cell-free scavenging assays, Sal B remains a high-potency antioxidant with EC50 values in the low µg/mL range, and critically, Sal B is the predominant (>90%) salvianolic acid species in native S. miltiorrhiza, making it the most abundant and practically isolatable antioxidant entity from this botanical source [2].

Antioxidant Free Radical Scavenging Quality Control

Antioxidant Capacity: Salvianolic Acid B vs. Danshensu and Vitamin C — VCEAC Ranking by ABTS Assay

Zhao et al. (2008) directly compared the radical scavenging activities of salvianolic acid B (Sal B), danshensu (the monomeric building block), and vitamin C (ascorbic acid, the universal antioxidant benchmark) using the ABTS radical assay, expressing results as Vitamin C Equivalent Antioxidant Capacity (VCEAC). The VCEAC values (mg/100 mL) were ranked: Sal B (18.59) > danshensu (12.89) > vitamin C (10.00) [1]. This demonstrates that Sal B provides 1.44-fold greater antioxidant capacity than danshensu and 1.86-fold greater than vitamin C on an equivalent mass basis. The structure-activity relationship analysis indicated that the condensation and conjugation of danshensu with caffeic acid in the tetrameric Sal B structure is critical for this enhanced antioxidant activity [1].

Antioxidant Capacity Structure-Activity Relationship Vitamin C Equivalent

Antioxidant Efficiency: Salvianolic Acid B vs. Ginkgo biloba Extract EGb 761 — Multi-System Comparison

Liu et al. (2006) conducted a comprehensive multi-system comparison of Sal B against the standardized Ginkgo biloba extract EGb 761, a globally recognized botanical antioxidant reference. Across aqueous solution (superoxide anion and hydroxyl radical scavenging), rat microsomal systems (brain, liver, kidney lipid peroxidation), and a cellular system (H2O2-induced oxidative damage in SH-SY5Y neuroblastoma cells), both agents showed antioxidant activity. However, the concentration of Sal B required to achieve a comparable protective effect was far lower than that of EGb 761 in every system tested [1]. Specifically, in the SH-SY5Y cellular model, Sal B provided equivalent cytoprotection at substantially lower concentrations, and its anti-lipid peroxidation potency across rat brain, liver, and kidney microsomes consistently exceeded that of EGb 761 on a mass-concentration basis [1].

Neuroprotection Oxidative Stress Botanical Benchmarking

Pulmonary Bioavailability: Salvianolic Acid B vs. Rosmarinic Acid — Divergent Systemic Exposure

Lu et al. (2019) quantified the absolute pulmonary bioavailabilities of Sal B and rosmarinic acid (Ros A) after pulmonary administration of Salvia miltiorrhiza polyphenolic acid (SMPA) solution at 10 mg/kg in rats. Ros A achieved an absolute pulmonary bioavailability of 89.63 ± 12.16%, while Sal B reached only 50.37 ± 27.04% [1]. This 1.78-fold difference in pulmonary bioavailability underscores that even structurally related salvianolic acids exhibit markedly different absorption characteristics. Notably, pulmonary delivery increased Sal B's absolute bioavailability by at least 10-fold compared with oral administration (where Sal B's oral bioavailability has been reported as low as ~3.9% in rats) [1][2], highlighting that route of administration is a critical variable for Sal B research.

Pharmacokinetics Bioavailability Pulmonary Delivery

Anticancer Potency: Salvianolic Acid B vs. Ellagic Acid and Clinically Approved Drugs

A 2025 integrated in silico and in vitro study directly compared salvianolic acid B, ellagic acid, and phorbol esters against breast and prostate cancer cell lines. Sal B demonstrated potent growth inhibition across breast cancer lines (MCF-7, MDA-MB-231) with IC50 values of 14–20 µM and prostate cancer lines (PC-3, DU 145) with IC50 values of 12–18 µM [1]. In contrast, ellagic acid showed only moderate efficacy, and phorbol esters were inactive on these cancer cell lines [1]. Critically, Sal B's potency approached that of the clinically approved benchmark drugs doxorubicin and docetaxel in the same assay systems [1]. Sal B also exhibited stable and stronger target binding across three cancer-related enzymes (mTOR, DNA lyase, topoisomerase II alpha) with consistent RMSD values over 200 ns molecular dynamics simulations, while displaying non-hepatotoxic and non-mutagenic toxicity profiles [1].

Anticancer Breast Cancer Prostate Cancer

Chemical Identity Resolution: Salvianolic Acid B Is Lithospermic Acid B — Implications for Procurement Specification

Watzke et al. (2006) resolved a long-standing structural ambiguity by reassigning the absolute configuration of salvianolic acid B and establishing that salvianolic acid B and lithospermic acid B are in fact the identical compound [1]. Previously, these two named entities were reported to have identical structures except for configurational assignments at two stereocenters. Through chemical correlation between a degradation product of salvianolic acid B and synthetic material, the absolute configuration was corrected, confirming chemical identity [1]. This structural resolution has direct procurement implications: commercial suppliers may list the compound under either name (Salvianolic acid B, CAS 115939-25-8 or 121521-90-2; Lithospermic acid B), and both CAS numbers refer to the same molecular entity [2].

Structural Elucidation Stereochemistry Procurement Specification

Evidence-Backed Application Scenarios for Salvianolic Acid B Procurement in Research and Industry


Natural Product Antioxidant Research Requiring Maximal Per-Mass Potency

Laboratories investigating antioxidant mechanisms, oxidative stress models, or free radical-mediated pathologies should select Sal B over danshensu or vitamin C. Quantitative ABTS-VCEAC data demonstrate Sal B (18.59 mg/100 mL) provides 1.86× the antioxidant capacity of vitamin C (10.00) and 1.44× that of danshensu (12.89) on an equivalent mass basis [1]. This potency advantage enables lower compound usage per experiment, reducing per-assay cost while maintaining robust scavenging activity.

Neurodegenerative Disease Models: In Vitro and In Vivo Oxidative Damage Studies

For neurodegeneration research employing SH-SY5Y neuronal cells, PC12 cells, or rodent cerebral ischemia models, Sal B is the preferred salvianolic acid over EGb 761 and close structural analogs. Direct comparative data show Sal B achieves equivalent neuroprotective effects at far lower concentrations than the standardized Ginkgo biloba extract EGb 761 [2], and its effective dose against beta-amyloid neurotoxicity in PC12 cells is far lower than EGb 761 [3]. Researchers procuring for Alzheimer's or stroke models should prioritize Sal B for its higher per-mass neuroprotective efficiency.

Anticancer Drug Discovery: Multi-Target Polyphenol Lead Optimization

Oncology research groups screening natural products against breast (MCF-7, MDA-MB-231) and prostate (PC-3, DU 145) cancer should select Sal B over alternative polyphenols such as ellagic acid. Sal B demonstrates IC50 values of 12–20 µM across these lines versus ellagic acid's moderate efficacy and phorbol esters' inactivity, with potency approaching clinically approved doxorubicin/docetaxel [4]. Its favorable early-stage toxicity profile (non-hepatotoxic, non-mutagenic) combined with multi-target engagement (mTOR, topoisomerase II alpha, DNA lyase) validated by 200 ns MD simulations makes it a high-priority procurement item for polypharmacology-based anticancer screening cascades [4].

Pharmacokinetic and Formulation Development Studies Requiring Bioavailability Enhancement

Pharmaceutical formulation scientists addressing the poor oral bioavailability of hydrophilic polyphenols should use Sal B as a model compound for delivery system development. Sal B's oral bioavailability is intrinsically low (~3.9% in rats) but can be increased 10-fold by pulmonary delivery [5] and 2.86-fold (relative F = 286%) through phospholipid complex-loaded nanoparticle formulations (Cmax increased from 0.9 to 3.4 µg/mL) [6]. This wide dynamic range in achievable bioavailability makes Sal B an ideal procurement choice for formulation proof-of-concept studies, where significant PK improvements can be clearly demonstrated and benchmarked against published baseline data.

Quote Request

Request a Quote for Salvianolic acid B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.